Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate
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Overview
Description
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyano group and an ethyl ester group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with pyrimidine derivatives under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also include purification steps such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds with potential biological activities.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, water
Major Products Formed
Carboxylic Acids: Formed through hydrolysis of the ester group
Heterocyclic Compounds: Formed through cyclization reactions
Scientific Research Applications
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has several scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs with antiviral, anticancer, and anti-inflammatory properties.
Agriculture: Employed in the development of agrochemicals such as herbicides and pesticides.
Materials Science: Utilized in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives such as:
- Ethyl 2-cyano-2-(pyridin-2-yl)acetate
- Ethyl 2-cyano-2-(pyrimidin-4-yl)acetate
- Ethyl 2-cyano-2-(pyrimidin-5-yl)acetate
These compounds share similar structural features but differ in the position of the substituents on the pyrimidine ring. The unique positioning of the cyano and ester groups in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-cyano-2-pyrimidin-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJJSVUMDOTFHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556853 |
Source
|
Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65364-63-8 |
Source
|
Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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